![molecular formula C19H11Cl4N3O B2645902 5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338773-97-0](/img/structure/B2645902.png)
5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as TCMDC-124041, has a molecular formula of C19H11Cl4N3O . It is a complex organic compound with a molecular weight of 439.1 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings and chlorine substitutions . The InChI string, which represents the structure of the molecule, isInChI=1S/C19H11Cl4N3O/c20-12-3-1-11 (13 (21)5-12)9-26-17-7-15 (23)14 (22)6-16 (17)25-19 (26)10-2-4-18 (27)24-8-10/h1-8H,9H2, (H,24,27)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 438.962673 g/mol, and its monoisotopic mass is 436.965623 g/mol . The topological polar surface area is 46.9 Ų .Aplicaciones Científicas De Investigación
Antimalarial Activity
TCMDC-124041 has shown promise as an antimalarial agent. Researchers have targeted the protein kinase PfCLK3, which plays a critical role in malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum. PfCLK3 offers prophylactic, transmission-blocking, and curative potential against malaria. The compound demonstrates multi-stage potency and has the ability to rapidly clear the parasite .
Medicinal Chemistry Lead
TCMDC-124041 serves as a hit compound for further medicinal chemistry development. It meets several criteria set by the Medicines for Malaria Venture, including rapid parasite clearance, multi-stage potency, and action as a transmission blocker. Efforts to optimize its structure and enhance its pharmacological properties are ongoing .
In Vivo Efficacy
In animal studies, TCMDC-124041 exhibited dose-related reduction in parasitemia when administered intraperitoneally to mice infected with Plasmodium berghei. The maximal dose resulted in near-complete clearance of the parasite .
RNA Splicing Regulation
PfCLK3, the target of TCMDC-124041, plays a role in the processing of parasite RNA. Its phosphorylation activity on parasite SR proteins suggests involvement in splicing factor assembly and catalytic activity of spliceosomes. Understanding this mechanism could lead to broader applications in RNA splicing research .
Drug Resistance Mitigation
Given the emergence of resistance to existing antimalarials, compounds like TCMDC-124041 offer hope for overcoming drug-resistant strains. Novel mechanisms of action are crucial to combatting resistance and maintaining progress in malaria control .
Propiedades
IUPAC Name |
5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-3-1-11(13(21)5-12)9-26-17-7-15(23)14(22)6-16(17)25-19(26)10-2-4-18(27)24-8-10/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGRJNYRDRJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.